Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate
Description
Key Structural Features:
- Fused Bicyclic System : The pyrrolo[3,2-c]pyridine core consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at positions 3 and 4 (Figure 1).
- Substituent Effects : The methyl group at N1 restricts rotational flexibility, while the 4-oxo group introduces electron-withdrawing character.
- Ester Functionalization : The 7-carboxylate group enhances solubility and serves as a synthetic handle for derivatization .
Crystallographic Characterization of the Pyrrolo[3,2-C]Pyridine Core
X-ray diffraction studies of related pyrrolo[3,2-c]pyridine derivatives reveal insights into the compound’s solid-state conformation. For example, a crystallographically characterized analog (COD entry 4025312) exhibits:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | a = 9.4417 Å |
| b = 11.5112 Å | |
| c = 25.0215 Å | |
| β Angle | 95.222° |
| Cell Volume | 2708.2 ų |
| Hydrogen Bonding | N-H···O (2.89–3.12 Å) |
The fused bicyclic system adopts a nearly planar geometry, with slight puckering (dihedral angle: 5.2° between pyrrole and pyridine rings). The 4-oxo group participates in intramolecular hydrogen bonding with the adjacent NH group, stabilizing the lactam tautomer .
Comparative Analysis with Related Heterocyclic Systems
The pyrrolo[3,2-c]pyridine core shares similarities and distinctions with other nitrogen-containing heterocycles:
Electronic Effects :
- The pyridine nitrogen at position 3 depletes electron density in the fused ring, increasing reactivity toward electrophilic substitution at position 7.
- Compared to indole, the pyrrolo[3,2-c]pyridine system exhibits a 0.3 eV higher HOMO-LUMO gap, influencing photophysical properties .
Tautomeric Behavior and Conformational Dynamics
Tautomerism:
The compound exists predominantly in the lactam tautomer (4-oxo form) due to stabilization by intramolecular hydrogen bonding (N-H···O=C). Alternative tautomers, such as the lactim form, are disfavored by ~8 kcal/mol in computational models (Figure 2) .
Conformational Flexibility:
- Ring Puckering : The dihydro-pyridine ring adopts a half-chair conformation, with C4 and C5 deviating from planarity by 0.7 Å.
- Methyl Group Rotation : The N1-methyl group exhibits restricted rotation (energy barrier: 4.2 kcal/mol) due to steric hindrance from the fused pyrrole ring .
- Ester Group Orientation : The 7-carboxylate group prefers a coplanar arrangement with the pyridine ring to maximize conjugation (torsional angle: <10°) .
Dynamic Effects :
- Temperature-dependent NMR studies show line broadening for the NH proton at 298 K, indicating rapid exchange between hydrogen-bonded states.
- DFT calculations predict a 12.5 kcal/mol energy difference between the lactam and lactim tautomers in the ground state .
Figures
Figure 1: Fused bicyclic structure with atom numbering.
Figure 2: Lactam-lactim tautomer equilibrium (energies computed at B3LYP/6-31G* level).
Tables
Table 1: Crystallographic data for pyrrolo[3,2-c]pyridine analogs.
Table 2: Comparative electronic properties of heterocycles.
Properties
IUPAC Name |
methyl 1-methyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-4-3-6-8(12)7(10(14)15-2)5-11-9(6)13/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQGICAGHBWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CNC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is a white to yellow solid and is stored at refrigerator temperatures. This suggests that the compound may have specific requirements for storage and handling that could impact its bioavailability.
Result of Action
Based on the wide range of biological activities exhibited by similar indole derivatives, it is possible that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For this compound, it is known that the compound should be stored at refrigerator temperatures, suggesting that temperature could be an important factor in its stability.
Biochemical Analysis
Biochemical Properties
Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can impact gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby altering the transcriptional activity of certain genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways associated with this compound is essential for elucidating its role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within different cellular compartments can impact its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, thereby affecting cellular processes and functions.
Biological Activity
Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate (CAS No. 871819-42-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by case studies and research findings.
The molecular formula of this compound is with a molecular weight of 206.20 g/mol. It appears as a white to yellow solid and is typically stored at temperatures between 2-8°C to maintain stability and purity (95%) .
Synthesis
The synthesis of this compound involves several methods, often starting from readily available pyrrole derivatives. The general synthetic route includes the formation of the pyrrolo[3,2-C]pyridine core through cyclization reactions followed by functionalization to introduce the carboxylate group .
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyrrolopyridines have shown potent inhibition against various cancer cell lines:
- Inhibition of CDK Kinases : Some studies report that related compounds demonstrate IC50 values in the low micromolar range against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of CDK2 and CDK9 .
- Cell Proliferation Inhibition : Compounds structurally related to methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine have shown effective antiproliferative activity in human tumor cell lines such as HeLa and A375 .
The biological activity of this compound may be attributed to its ability to interact with key enzymes involved in cellular signaling pathways. The compound's structure allows it to act as a competitive inhibitor for specific kinases involved in tumor progression.
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized several derivatives of pyrrolopyridine and evaluated their biological activities. Among these derivatives, one compound exhibited an IC50 value of 0.36 µM against CDK2 and showed promising selectivity over other kinases .
| Compound | Target Kinase | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Pyrrolopyridine A | CDK2 | 0.36 | 265 (over CDK9) |
| Pyrrolopyridine B | CDK9 | 1.8 | - |
This data highlights the potential for developing targeted therapies based on the structural characteristics of methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate has been studied for its potential anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The pyrrolidine ring system is known to interact with biological targets involved in cancer progression.
Case Study : A study demonstrated that derivatives of pyrrolo[3,2-C]pyridine exhibited selective cytotoxicity against breast cancer cells, suggesting that methyl 4,5-dihydro derivatives could be further explored for their therapeutic potential .
2. Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. The ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or antimicrobial agents.
Case Study : In vitro studies have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, warranting further investigation into the specific mechanisms of action of methyl 4,5-dihydro derivatives .
Synthetic Organic Chemistry
1. Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its reactive functional groups enable chemists to create a variety of complex molecules through condensation reactions and cycloadditions.
| Reaction Type | Description | Example Products |
|---|---|---|
| Condensation | Forms new carbon-carbon bonds | Various pyrrolidine derivatives |
| Cycloaddition | Forms cyclic compounds | Dihydropyrimidines |
Material Science
1. Development of Functional Materials
The unique properties of methyl 4,5-dihydro derivatives allow them to be used in the development of functional materials such as polymers and coatings. Their stability and reactivity can enhance the performance characteristics of these materials.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Effects : Bulky groups (e.g., adamantyl in 6j) lower synthetic yields (39% for 6j vs. 86% for 4f) due to steric hindrance .
- Chirality : The Wagner-MW derivative () has six chiral centers, complicating synthesis but offering stereochemical diversity absent in the target compound.
Trends :
- Higher yields correlate with simpler substituents (e.g., 86% for 4f vs. 39% for 6j).
- The Wagner-MW rearrangement () demonstrates the utility of acid catalysis in constructing complex fused systems.
Physical and Spectroscopic Properties
Notable Gaps: The target compound lacks reported melting points or spectroscopic data, limiting direct comparisons.
Crystallographic and Hydrogen Bonding Analysis
The Wagner-MW derivative () exhibits:
- Tricyclic Conformation : Envelope-shaped five-membered rings and a flattened twist-boat six-membered ring.
- Hydrogen Bonding: Strong O9—H9O···O1 interaction (2.763 Å, 168°) stabilizes the ethanol solvate .
- Chiral Centers : Racemic crystal packing with six stereocenters, contrasting with the target compound’s simpler structure.
Software Used : SHELX programs (e.g., SHELXL for refinement) were employed for crystallographic analysis, a standard in small-molecule studies .
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate generally involves constructing the fused pyrrolopyridine ring system, followed by functional group modifications to install the methyl and ester groups. The process often requires:
- Formation of the pyrrolo[3,2-c]pyridine core through cyclization reactions.
- Selective oxidation or reduction steps to achieve the 4-oxo and 4,5-dihydro functionalities.
- Esterification or methylation reactions to introduce the methyl ester and N-methyl groups.
Specific Synthetic Routes from Patents and Literature
A patent describing related pyrrole amidopyridone compounds provides insights into synthetic procedures applicable to this compound class:
Step 1: Hydrolysis and Acidification
Starting from an intermediate ester or amide, hydrolysis is performed using sodium hydroxide in an ethanol-water mixture at elevated temperatures (~80°C) for several hours. The reaction mixture is then acidified to pH 3-4 with dilute hydrochloric acid, yielding the corresponding carboxylic acid derivative of the pyrrolopyridine scaffold. This step is critical for obtaining the acid intermediate in high purity.Step 2: Amidation or Esterification
The acid intermediate can be converted back to the methyl ester by reaction with methylating agents or by esterification under acidic conditions. Alternatively, amidation reactions can be performed using amines and coupling agents in polar aprotic solvents like dimethylformamide (DMF), often in the presence of bases such as N,N-diisopropylethylamine (DIEA).Step 3: Palladium-Catalyzed Coupling (Optional for Derivatives)
For derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed to introduce various substituents at the 7-position of the pyrrolopyridine ring. This involves bromo-substituted intermediates and boronic acid derivatives under nitrogen atmosphere at elevated temperatures (100-110°C).
These steps reflect the modular approach to synthesizing the core compound and its derivatives, emphasizing the importance of controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
Methylation and Oxidation Details
N-Methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base, selectively methylating the nitrogen atom on the pyrrolopyridine ring.
Oxidation to the 4-oxo form can be accomplished by mild oxidizing agents to convert the dihydro form to the ketone without overoxidation or ring cleavage.
Purification Techniques
Purification is commonly performed by:
- Acid-base extraction to isolate acid or ester forms.
- Chromatographic methods such as preparative column chromatography or preparative HPLC to separate the target compound from side products.
- Lyophilization or crystallization to obtain the compound as a white solid with high purity.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Hydrolysis | NaOH in EtOH/H2O, 80°C, 4 hours | Carboxylic acid intermediate | pH adjusted to 3-4 post-reaction |
| 2 | Esterification/Methylation | Methylating agent (e.g., MeI), base | Methyl ester final product | Selective N-methylation |
| 3 | Palladium-catalyzed coupling | Pd(dppf)Cl2, boronic acid, Cs2CO3, DMF, 100-110°C | Substituted derivatives (optional) | Under nitrogen atmosphere |
| 4 | Purification | Chromatography, lyophilization, crystallization | Pure this compound | White solid, high purity |
Research Findings on Reaction Optimization
- The hydrolysis step requires careful temperature and pH control to avoid degradation of the pyrrolopyridine ring.
- Use of polar aprotic solvents like DMF enhances coupling efficiency in palladium-catalyzed steps.
- Bases such as DIEA or cesium carbonate are preferred to neutralize acids formed and maintain reaction progress.
- Methylation yields are improved by controlling stoichiometry and reaction time to prevent overalkylation.
Additional Notes on Preparation
- The compound is sensitive to strong acidic or basic conditions beyond the optimized ranges, which can lead to ring opening or decomposition.
- Reaction monitoring by NMR and LC-MS is essential to confirm intermediate formation and final product purity.
- The synthetic route allows for structural modification at various positions, enabling the creation of analogs for pharmaceutical research.
Q & A
Basic: What synthetic methodologies are employed to prepare Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate?
Methodological Answer:
The compound is synthesized via acid-catalyzed Wagner-Meerwein skeletal rearrangement . A representative protocol involves:
- Reacting a precursor (e.g., methyl ether of 4-oxo-5-phenyloctahydro-2,6a-epoxyoxireno[e]isoindol-3-carboxylic acid) with BF₃·Et₂O (boron trifluoride etherate) in acetic anhydride at 293 K for 2 hours .
- Workup includes dilution with water, neutralization with sodium carbonate, extraction with chloroform, and purification via recrystallization (yield: 75%) .
Key characterization tools: IR spectroscopy (ν: 1665, 1738 cm⁻¹ for carbonyl groups) and ¹H/¹³C NMR (e.g., δ 3.65 ppm for H4A, δ 170.1 ppm for C1) .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystal system : Monoclinic, space group C2/c (unit cell: a = 23.2211 Å, b = 14.9519 Å, c = 12.9201 Å, β = 107.735°, V = 4272.7 ų, Z = 8) .
- Data collection: Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) with SADABS absorption correction .
- Refinement: SHELXL (R1 = 0.037, wR2 = 0.097 for F² > 2σ(F²)) using 6173 reflections .
- Structural features: Tricyclic fused system (cyclopentane, tetrahydrofuran, tetrahydropyridinone) with envelope (five-membered rings) and flattened twist-boat (six-membered ring) conformations .
Advanced: What conformational and stereochemical challenges arise during synthesis and crystallization?
Methodological Answer:
- Stereochemistry : The molecule has six stereocenters (C4, C4a, C5, C6, C7, C7a) and crystallizes as a racemate (enantiomeric pairs with rac-4R*,4aR*,5R*,6S*,7S*,7aR* configuration) .
- Conformational analysis :
- Five-membered rings adopt envelope conformations to minimize steric strain.
- The six-membered tetrahydropyridinone ring adopts a flattened twist-boat due to torsional constraints from the fused system .
- Syn-periplanar carboxylates : The acetyloxy groups at C4/C5 are sterically unfavorable but stabilized by the rearrangement mechanism .
Advanced: How do hydrogen-bonding interactions influence crystal packing?
Methodological Answer:
- Key interaction : Ethanol solvate forms a strong O9–H9O···O1 hydrogen bond (O···O = 2.763 Å, ∠ = 168°) .
- Graph-set analysis : The H-bond network contributes to a 2D supramolecular framework , stabilizing the crystal lattice .
- Implications : Solvent inclusion (ethanol) must be controlled during crystallization to avoid polymorphism or hydrate formation.
Advanced: How can discrepancies in crystallographic refinement be addressed?
Methodological Answer:
- Data filtering : 62 reflections with significant F² deviations were omitted during SHELXL refinement to improve model accuracy .
- Hydrogen placement :
- Validation : Check for ADP (anisotropic displacement parameter) consistency and residual electron density peaks post-refinement.
Advanced: What mechanistic insights explain the Wagner-Meerwein rearrangement in this synthesis?
Methodological Answer:
- Mechanism : The reaction proceeds via carbocation intermediates , facilitated by BF₃·Et₂O acting as a Lewis acid to stabilize transition states .
- Stereochemical control : The rearrangement directs substituents into syn-periplanar configurations (e.g., C4/C5 acetyloxy groups), which are kinetically trapped in the product .
- Computational validation : In silico studies (DFT) could model the carbocation stability and transition-state geometry, though not yet reported in existing literature.
Methodological: How can reaction purity and yield be optimized?
Methodological Answer:
- Purity : Use column chromatography (silica gel, chloroform/methanol) post-extraction to remove unreacted precursors.
- Yield optimization :
- Increase BF₃·Et₂O stoichiometry (test 1.5–2.0 eq.).
- Monitor reaction progress via TLC (Rf ~0.5 in chloroform:methanol 9:1).
- Crystallization : Ethanol is ideal for solvate formation; slow cooling (0.5 K/min) enhances crystal quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
